molecular formula C18H18ClNO B1613104 3'-Chloro-2-pyrrolidinomethyl benzophenone CAS No. 898774-50-0

3'-Chloro-2-pyrrolidinomethyl benzophenone

Cat. No. B1613104
CAS RN: 898774-50-0
M. Wt: 299.8 g/mol
InChI Key: AJWQOZRTCJQMRF-UHFFFAOYSA-N
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Description

3’-Chloro-2-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H18ClNO and a molecular weight of 299.8 . The IUPAC name for this compound is (3-chlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for 3’-Chloro-2-pyrrolidinomethyl benzophenone is 1S/C18H18ClNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Degradation Mechanisms and Environmental Impact

  • Kinetics and Degradation Mechanism : The study of benzophenone-3's degradation in water treatment processes, such as chlorination and UV/chlorination, reveals insights into the kinetics and mechanisms involved, including the formation of transformation products and their implications for environmental safety. The degradation pathways suggest electrophilic aromatic halogenation, highlighting the complex interactions between organic compounds and treatment processes in aquatic environments (Lee et al., 2020).

  • Ozonation in Aqueous Solution : Another study focuses on the degradation of benzophenone-3 by ozonation, determining reaction kinetics and identifying intermediates and toxicity. This research underscores the importance of understanding the impacts of common UV filters on aquatic ecosystems and human health, and the effectiveness of treatment methods (Guo et al., 2016).

Human Exposure and Health Implications

  • Human Exposure Assessment : Research assessing the levels and profiles of benzophenone-3 in personal care products and the resulting exposure of humans to this compound raises concerns about its estrogenic potential and the need for safer use and regulation. The study provides a foundation for evaluating human health risks associated with BP-3 found in sunscreen lotions and other personal care products (Liao & Kannan, 2014).

properties

IUPAC Name

(3-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWQOZRTCJQMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643646
Record name (3-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898774-50-0
Record name (3-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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